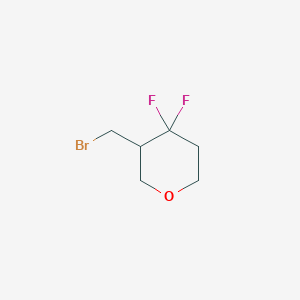
3-(Bromomethyl)-4,4-difluorooxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-4,4-difluorooxane is an organic compound that features a bromomethyl group and two fluorine atoms attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4,4-difluorooxane typically involves the bromination of a precursor compound. One common method involves the reaction of 4,4-difluorooxane with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: 3-(Bromomethyl)-4,4-difluorooxane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products may include oxides or other oxygen-containing derivatives.
Reduction: Products typically include methyl derivatives or other reduced forms of the compound.
科学的研究の応用
3-(Bromomethyl)-4,4-difluorooxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and markers for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用機序
The mechanism of action of 3-(Bromomethyl)-4,4-difluorooxane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its overall behavior in chemical and biological systems .
類似化合物との比較
3-(Chloromethyl)-4,4-difluorooxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-4,4-dichlorooxane: Similar structure but with chlorine atoms instead of fluorine atoms.
3-(Bromomethyl)-4,4-difluorotetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
Uniqueness: 3-(Bromomethyl)-4,4-difluorooxane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The bromomethyl group provides reactivity towards nucleophiles, while the fluorine atoms enhance the compound’s stability and influence its electronic properties. This combination makes it a valuable compound for various applications in synthetic chemistry and materials science .
特性
IUPAC Name |
3-(bromomethyl)-4,4-difluorooxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2O/c7-3-5-4-10-2-1-6(5,8)9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSALJVQAYLBOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]propanamide](/img/structure/B2580124.png)
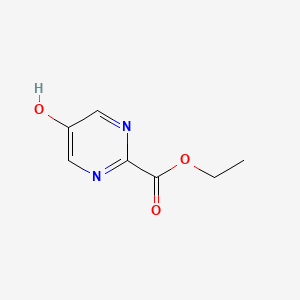
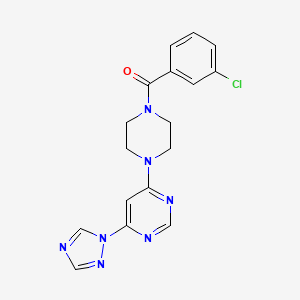
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2580127.png)
![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline](/img/structure/B2580130.png)

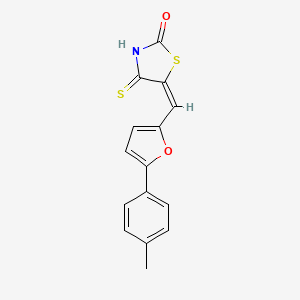
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2580139.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)

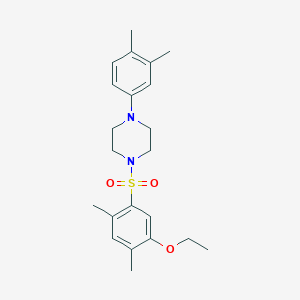
![2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2580145.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2580146.png)
